"4-[(difluoromethyl)thio]benzoic acid" chemical properties
"4-[(difluoromethyl)thio]benzoic acid" chemical properties
An In-depth Technical Guide to 4-[(difluoromethyl)thio]benzoic acid
Foreword
As a Senior Application Scientist, my experience is rooted in the practical application of chemical principles to solve complex research challenges, particularly in the realm of drug discovery and materials science. This guide is crafted not merely as a compilation of data but as a strategic overview of 4-[(difluoromethyl)thio]benzoic acid, a molecule of significant interest. The introduction of the difluoromethylthio (-SCF₂H) group onto a benzoic acid scaffold presents a unique combination of physicochemical properties that are highly sought after in modern medicinal chemistry. This document aims to provide fellow researchers, scientists, and drug development professionals with a comprehensive understanding of this compound, from its fundamental properties to its synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices and provide robust, self-validating protocols to empower your research endeavors.
Molecular Overview and Strategic Importance
4-[(difluoromethyl)thio]benzoic acid (CAS No. 4837-26-7) is an aromatic carboxylic acid distinguished by the presence of a difluoromethylthio group at the para position.[1][2] This functional group is of particular interest as it acts as a lipophilic bioisostere of more traditional moieties like thiols or hydroxyl groups. The -SCF₂H group can significantly modulate a molecule's properties, including its acidity (pKa), lipophilicity (logP), metabolic stability, and ability to engage in specific intermolecular interactions, such as hydrogen bonding. These attributes are critical in the design of novel therapeutic agents, where fine-tuning pharmacokinetics and pharmacodynamics is paramount. Its structural similarity to compounds with known biological activity suggests its potential as a key building block for a new generation of pharmaceuticals.[3][4][5]
Core Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is the foundation of its application. The properties of 4-[(difluoromethyl)thio]benzoic acid are summarized below. It is crucial to note that several of these values are predicted through computational models, a common practice for novel compounds, and should be confirmed experimentally.
| Property | Value | Source |
| CAS Number | 4837-26-7 | [1][2][6] |
| Molecular Formula | C₈H₆F₂O₂S | [1][6] |
| Molecular Weight | 204.19 g/mol | [1][6] |
| Melting Point | 153 °C | [1][6] |
| Boiling Point | 280.1 ± 40.0 °C (Predicted) | [1][6] |
| Density | 1.43 ± 0.1 g/cm³ (Predicted) | [1][6] |
| pKa | 3.83 ± 0.10 (Predicted) | [1][6] |
The predicted pKa of 3.83 suggests that the difluoromethylthio group is electron-withdrawing, increasing the acidity of the carboxylic acid compared to benzoic acid itself (pKa ≈ 4.2). This modulation of acidity can have profound effects on a drug candidate's solubility, membrane permeability, and receptor binding affinity.
Synthesis and Mechanistic Considerations
While specific literature detailing the synthesis of 4-[(difluoromethyl)thio]benzoic acid is not abundant, a logical and efficient synthetic route can be devised based on established organofluorine and sulfur chemistry principles. A common strategy involves the nucleophilic aromatic substitution (SₙAr) on an activated benzoic acid derivative.
Proposed Synthetic Workflow
A plausible pathway begins with a readily available starting material, 4-halobenzoic acid (e.g., 4-fluorobenzoic acid or 4-chlorobenzoic acid), and a suitable difluoromethylthiolating agent.
Caption: Proposed synthetic workflow for 4-[(difluoromethyl)thio]benzoic acid.
Mechanistic Rationale
-
Esterification: The synthesis commences with the protection of the carboxylic acid, typically as a methyl or ethyl ester. This is a critical step because the free carboxylate is a poor substrate for SₙAr reactions and can interfere with the nucleophile.
-
Nucleophilic Aromatic Substitution (SₙAr): The core of the synthesis is the displacement of the halide by a difluoromethylthio-nucleophile. The electron-withdrawing nature of the ester group activates the aromatic ring, making the para-position susceptible to nucleophilic attack. This reaction is typically performed in a polar aprotic solvent like DMF or DMSO at elevated temperatures. The choice of a chloro- or fluoro- leaving group is strategic; fluoride is a better leaving group in SₙAr, often allowing for milder reaction conditions.
-
Saponification: The final step is the hydrolysis of the ester back to the carboxylic acid, usually under basic conditions (e.g., using NaOH or LiOH) followed by an acidic workup to protonate the carboxylate salt.
This proposed pathway is robust and leverages well-understood reaction mechanisms, making it a reliable method for producing the target compound on a laboratory scale.
Spectroscopic and Structural Characterization
Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound. Based on its structure, we can predict the key spectroscopic features.
Predicted NMR Signatures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for structural elucidation.
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J) | Assignment |
| ¹H NMR | ~13.0 | Singlet (broad) | - | COOH |
| ~8.1 | Doublet | ~8.5 Hz | 2H, Ar-H ortho to COOH | |
| ~7.6 | Doublet | ~8.5 Hz | 2H, Ar-H ortho to SCF₂H | |
| ~7.0 - 7.5 | Triplet | J(H-F) ≈ 55 Hz | 1H, SCF₂H | |
| ¹⁹F NMR | ~ -90 to -100 | Doublet | J(H-F) ≈ 55 Hz | 2F, SCF₂H |
| ¹³C NMR | ~166 | Singlet | - | C OOH |
| ~140 | Singlet | - | Ar-C -SCF₂H | |
| ~131 | Singlet | - | Ar-C H (ortho to COOH) | |
| ~129 | Singlet | - | Ar-C -COOH | |
| ~126 | Singlet | - | Ar-C H (ortho to SCF₂H) | |
| ~120 | Triplet | J(C-F) ≈ 280 Hz | SC F₂H |
Rationale:
-
¹H NMR: The aromatic protons will appear as two distinct doublets due to the para-substitution pattern. The key feature is the proton on the difluoromethyl group, which will be a triplet due to coupling with the two equivalent fluorine atoms.
-
¹⁹F NMR: The two fluorine atoms are chemically equivalent and will appear as a doublet due to coupling with the single proton of the difluoromethyl group.
-
¹³C NMR: The carbon of the difluoromethyl group will show a large one-bond C-F coupling, resulting in a triplet.
Other Key Spectroscopic Data
-
Infrared (IR) Spectroscopy: Expect a broad O-H stretch from the carboxylic acid dimer around 2500-3300 cm⁻¹, a sharp C=O stretch around 1700 cm⁻¹, and C-F stretches in the 1000-1100 cm⁻¹ region.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion, matching the molecular formula C₈H₆F₂O₂S.[1][6]
Reactivity and Derivatization Potential
The true value of 4-[(difluoromethyl)thio]benzoic acid in research lies in its utility as a versatile chemical building block. Its two primary functional groups, the carboxylic acid and the thioether, offer distinct handles for chemical modification.
Caption: Key derivatization pathways for the title compound.
-
Carboxylic Acid Modifications: The carboxylic acid is readily converted into a wide array of functional groups. Amide bond formation, using standard coupling reagents like HATU or EDCI, is arguably the most important transformation for medicinal chemists, allowing for the connection of this scaffold to amine-containing fragments. Esterification can also be performed to create prodrugs or modulate solubility.[7]
-
Thioether Oxidation: The thioether can be selectively oxidized to the corresponding sulfoxide or sulfone. These oxidized derivatives have different electronic properties, hydrogen bonding capabilities, and steric profiles, offering another avenue for structure-activity relationship (SAR) exploration.
Potential Applications in Drug Discovery and Materials Science
The unique properties imparted by the -SCF₂H group position this molecule as a valuable scaffold in several research areas.
-
Medicinal Chemistry: The difluoromethylthio group is a bioisostere for other functionalities and can enhance metabolic stability and membrane permeability. Benzoic acid derivatives are scaffolds for a wide range of therapeutics, including anti-inflammatory agents and metabolic disease treatments.[4][8] For instance, related structures have been investigated as correctors for the cystic fibrosis transmembrane conductance regulator (CFTR) protein, where precise tuning of lipophilicity and polarity is key.[3]
-
Agrochemicals: The search for novel insecticides and herbicides often involves organofluorine and organosulfur compounds. Thio-containing anthranilic diamides have shown potent insecticidal activity, suggesting that building blocks like this could be valuable in developing new crop protection agents.[5]
-
Materials Science: Aromatic carboxylic acids are used as linkers in the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The introduction of fluorine can be used to tune the properties of these materials, such as their porosity and gas-sorption characteristics.
Caption: Relationship between structure, properties, and applications.
Safety and Handling
While specific toxicological data for 4-[(difluoromethyl)thio]benzoic acid is not available, data from the closely related analog, 4-(trifluoromethylthio)benzoic acid, can serve as a useful surrogate for preliminary hazard assessment.
-
GHS Hazard Statements (for analog): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]
-
Precautionary Statements: Standard laboratory precautions should be taken. Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.[6]
A full, compound-specific risk assessment should be conducted before use.
Experimental Protocols
The following protocols are provided as a guide and should be adapted and optimized by the end-user.
Protocol: Synthesis of Methyl 4-[(difluoromethyl)thio]benzoate
Objective: To synthesize the methyl ester precursor via an SₙAr reaction.
Materials:
-
Methyl 4-chlorobenzoate
-
Diethyl (difluoromethyl)phosphonate
-
Elemental Sulfur
-
Potassium tert-butoxide (t-BuOK)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for anhydrous reactions
Procedure:
-
Prepare the Nucleophile (in situ): In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve elemental sulfur (1.1 eq) and diethyl (difluoromethyl)phosphonate (1.2 eq) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add potassium tert-butoxide (2.5 eq) portion-wise, maintaining the temperature below 10 °C. Stir for 30 minutes at 0 °C. Causality: This generates the potassium difluoromethylthiolate nucleophile in situ.
-
SₙAr Reaction: Add a solution of methyl 4-chlorobenzoate (1.0 eq) in anhydrous DMF to the reaction mixture dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure methyl ester.
-
Validation: Confirm the structure and purity (>95%) of the product using ¹H NMR, ¹³C NMR, and HRMS.
Protocol: Amide Coupling with Benzylamine
Objective: To synthesize an amide derivative as an example of its use as a building block.
Materials:
-
4-[(difluoromethyl)thio]benzoic acid
-
Benzylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
In a round-bottom flask, dissolve 4-[(difluoromethyl)thio]benzoic acid (1.0 eq) in anhydrous DCM.
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5 minutes at room temperature. Causality: HATU is a highly efficient coupling reagent that activates the carboxylic acid by forming a reactive ester, minimizing side reactions and racemization.
-
Add benzylamine (1.05 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization to yield the final product.
-
Validation: Confirm the structure and purity of the amide using ¹H NMR and HRMS.
References
- 4837-26-7(4-[(DIFLUOROMETHYL)THIO]BENZOIC ACID) Product Description. (n.d.). Chemical Synthesis.
- 4-[(DIFLUOROMETHYL)THIO]BENZOIC ACID | 4837-26-7. (n.d.). ChemicalBook.
- 4-(Trifluoromethylthio)benzoic acid | C8H5F3O2S | CID 2777858. (n.d.). PubChem.
- Discovery of 4-[(2R,4R)-4-({[1-(2,2-Difluoro-1,3-benzodioxol-5-yl)cyclopropyl]carbonyl}amino)-7-(difluoromethoxy)-3,4-dihydro-2H-chromen-2-yl]benzoic Acid (ABBV/GLPG-2222), a Potent Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Corrector for the Treatment of Cystic Fibrosis. (n.d.).
- 330-17-6 | 4-((Trifluoromethyl)thio)benzoic acid. (n.d.). ChemScene.
- Supporting Inform
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- 3-Fluoro-4-((trifluoromethyl)thio)benzoic acid. (n.d.). Benchchem.
- Blouin, M., et al. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-38.
- Novel class of benzoic acid ester derivatives as potent PDE4 inhibitors for inhaled administration in the treatment of respir
- Process for the preparation of 2-alkylthio benzoic acid derivatives. (n.d.).
- Synthesis, Physicochemical Properties, and Biological Activities of 4-(S-Methyl-N-(2,2,2-Trifluoroacetyl)Sulfilimidoyl) Anthranilic Diamide. (n.d.). MDPI.
- Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. (n.d.).
- Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. (2022). PMC - NIH.
- Kumari, D., & Nagendra, G. (2025). Synthetic Strategies and Biological Activities of Teixobactin and its Analogs: A Review. Current Topics in Medicinal Chemistry.
- Thio-glycomimetics with enhanced lipophilicity and their biological activity. (2021).
- Defluorinative thio-functionalization: direct synthesis of methyl-dithioesters from trifluoromethylarenes. (2024). RSC Publishing.
- Discovery of a Series of Novel 3-Sulfonamido Benzoic Acid Derivatives as Promising P2Y14R Antagonists for Acute Lung Injury. (n.d.).
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